molecular formula C₂₂H₂₇FO₆ B1159237 21-Dehydro-6β-hydroxy Dexamethasone

21-Dehydro-6β-hydroxy Dexamethasone

Cat. No.: B1159237
M. Wt: 406.44
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone, a synthetic glucocorticoid, features a 21-carbon steroid skeleton with hydroxyl groups at C11, C17, and C21, and a fluorine atom at C9 . Modifications at the C6 and C21 positions, such as hydroxylation or esterification, significantly alter its physicochemical and pharmacological properties. For instance:

  • 6β-Hydroxy Dexamethasone (CAS 55879-47-5) is a primary metabolite of dexamethasone, characterized by increased hydrophilicity due to the addition of a hydroxyl group at C6β .
  • 21-O-Acetyl 6β-Hydroxy Dexamethasone (CAS 72559-77-4) introduces an acetyl group at C21, enhancing lipophilicity and serving as a synthetic intermediate .

These modifications influence solubility, metabolic stability, and therapeutic applications, as detailed below.

Properties

Molecular Formula

C₂₂H₂₇FO₆

Molecular Weight

406.44

Synonyms

(6β,11β,16α)-9-Fluoro-6,11,17-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Modifications

The following table compares structural features and properties of dexamethasone derivatives:

Compound Molecular Formula Molecular Weight Key Modifications Solubility Primary Applications
Dexamethasone C₂₂H₂₉FO₅ 392.46 C9-Fluorine, C16α-methyl Low water solubility Anti-inflammatory, immunosuppressive
6β-Hydroxy Dexamethasone C₂₂H₂₉FO₆ 408.47 C6β-hydroxyl High hydrophilicity Metabolic studies, analytical standards
21-O-Acetyl 6β-Hydroxy Dexamethasone C₂₄H₃₁FO₇ 450.50 C6β-hydroxyl, C21-acetyl Methanol-soluble Synthetic intermediate
Dexamethasone Sodium Phosphate C₂₂H₂₈FNa₂O₈P 516.41 C21-phosphate ester High water solubility Injectable formulations
21-Hemiacetal Dexamethasone C₂₃H₂₉FO₇ 460.47 C21-methoxy hemiacetal Not reported Analytical method development

Pharmacological and Metabolic Differences

  • Dexamethasone : Exhibits potent glucocorticoid activity with minimal mineralocorticoid effects. It binds strongly to glucocorticoid receptors, suppressing inflammation and immune responses .
  • 6β-Hydroxy Dexamethasone : As a metabolite, it demonstrates reduced receptor-binding affinity compared to dexamethasone due to increased polarity, leading to faster renal clearance .
  • 21-O-Acetyl 6β-Hydroxy Dexamethasone : The acetyl group at C21 may act as a prodrug, requiring enzymatic hydrolysis for activation. This modification improves membrane permeability but reduces immediate biological activity .
  • Dexamethasone Sodium Phosphate: The phosphate ester enhances water solubility, enabling intravenous or ophthalmic use. Rapid dephosphorylation in vivo releases active dexamethasone .

Clinical and Preclinical Relevance

  • Dexamethasone Sodium Phosphate is preferred in emergency settings (e.g., anaphylaxis) due to rapid bioavailability .
  • The 6β-hydroxy metabolite is implicated in studies exploring dexamethasone’s pharmacokinetics, particularly in patients with impaired metabolic pathways .

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